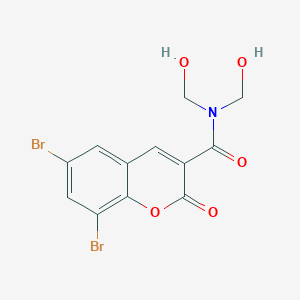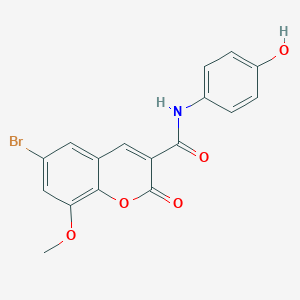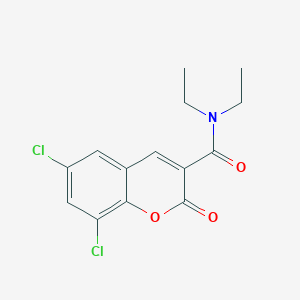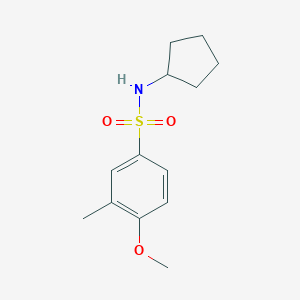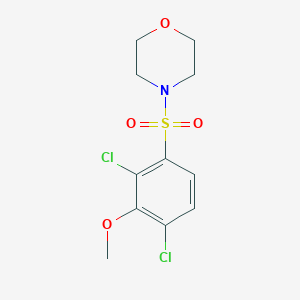
2,6-Dichloro-3-(4-morpholinylsulfonyl)phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-3-(4-morpholinylsulfonyl)phenyl methyl ether, also known as DMSO2-Ph-OMe, is a chemical compound that has been widely used in scientific research as a potent inhibitor of protein tyrosine phosphatases (PTPs). This compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and autoimmune disorders.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-3-(4-morpholinylsulfonyl)phenyl methyl ether involves the covalent modification of the active site cysteine residue of PTPs. This modification leads to the inhibition of the enzymatic activity of PTPs, which in turn results in the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to modulate various cellular processes, including cell growth, differentiation, and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. Furthermore, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,6-Dichloro-3-(4-morpholinylsulfonyl)phenyl methyl ether in lab experiments is its high potency and specificity towards PTPs. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Therefore, careful dose-response studies and toxicity evaluations are necessary before using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the research on 2,6-Dichloro-3-(4-morpholinylsulfonyl)phenyl methyl ether. One potential direction is the development of more potent and selective inhibitors of PTPs based on the structure of this compound. Another direction is the investigation of the therapeutic potential of this compound in various diseases, including cancer, diabetes, and autoimmune disorders. Furthermore, the elucidation of the molecular mechanisms underlying the biological effects of this compound is an important area of future research.
Métodos De Síntesis
The synthesis of 2,6-Dichloro-3-(4-morpholinylsulfonyl)phenyl methyl ether involves the reaction of 2,6-dichloro-3-nitrophenol with morpholine in the presence of sodium hydride to form the corresponding nitroso intermediate. This intermediate is then reduced with sodium dithionite to yield the desired compound.
Aplicaciones Científicas De Investigación
2,6-Dichloro-3-(4-morpholinylsulfonyl)phenyl methyl ether has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several PTPs, which are enzymes that are involved in the regulation of cellular signaling pathways. Dysregulation of these pathways has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. Therefore, the inhibition of PTPs by this compound has been proposed as a potential therapeutic strategy for these diseases.
Propiedades
Fórmula molecular |
C11H13Cl2NO4S |
|---|---|
Peso molecular |
326.2 g/mol |
Nombre IUPAC |
4-(2,4-dichloro-3-methoxyphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C11H13Cl2NO4S/c1-17-11-8(12)2-3-9(10(11)13)19(15,16)14-4-6-18-7-5-14/h2-3H,4-7H2,1H3 |
Clave InChI |
JTASGWWOAJVTAJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCOCC2)Cl |
SMILES canónico |
COC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCOCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



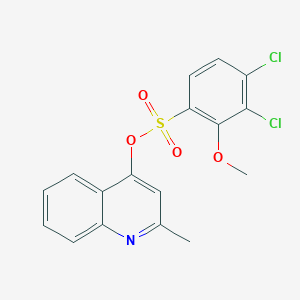
![2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)
![Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288696.png)
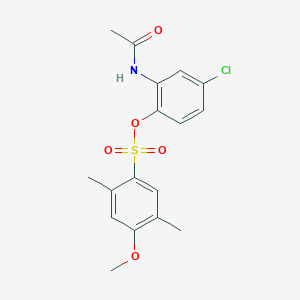
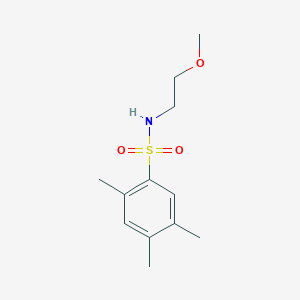
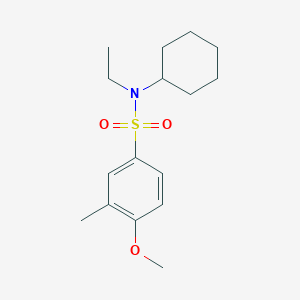
![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
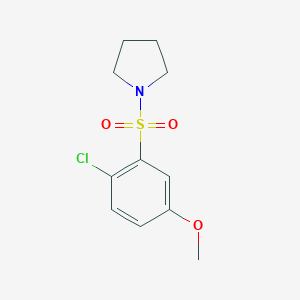
![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)
![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)
